Cas no 392325-36-9 (5-nitro-N-(1,3-thiazol-2-yl)-1-benzothiophene-2-carboxamide)

5-Nitro-N-(1,3-thiazol-2-yl)-1-benzothiophene-2-carboxamide is a heterocyclic compound featuring a benzothiophene core functionalized with a nitro group and a thiazole carboxamide moiety. This structure imparts unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry and material science. The nitro group enhances electrophilic reactivity, facilitating further derivatization, while the thiazole ring contributes to potential biological activity, particularly in antimicrobial or anticancer applications. Its rigid aromatic framework ensures stability under various synthetic conditions. Researchers value this compound for its versatility in designing novel pharmacophores and its role in studying structure-activity relationships in drug discovery.
5-nitro-N-(1,3-thiazol-2-yl)-1-benzothiophene-2-carboxamide structure
392325-36-9 structure
Product name:5-nitro-N-(1,3-thiazol-2-yl)-1-benzothiophene-2-carboxamide
CAS No:392325-36-9
MF:C12H7N3O3S2
Molecular Weight:305.332279443741
CID:6235873
PubChem ID:2382140

5-nitro-N-(1,3-thiazol-2-yl)-1-benzothiophene-2-carboxamide 化学的及び物理的性質

名前と識別子

    • 5-nitro-N-(1,3-thiazol-2-yl)-1-benzothiophene-2-carboxamide
    • SR-01000006192
    • AB00684316-01
    • 392325-36-9
    • AKOS001051736
    • 5-nitro-N-(thiazol-2-yl)benzo[b]thiophene-2-carboxamide
    • SR-01000006192-1
    • Z51846808
    • F0447-0006
    • Oprea1_066130
    • インチ: 1S/C12H7N3O3S2/c16-11(14-12-13-3-4-19-12)10-6-7-5-8(15(17)18)1-2-9(7)20-10/h1-6H,(H,13,14,16)
    • InChIKey: IYDQBPAGCYAERP-UHFFFAOYSA-N
    • SMILES: S1C(C(NC2=NC=CS2)=O)=CC2C=C(C=CC1=2)[N+](=O)[O-]

計算された属性

  • 精确分子量: 304.99288344g/mol
  • 同位素质量: 304.99288344g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 6
  • 重原子数量: 20
  • 回転可能化学結合数: 2
  • 複雑さ: 404
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 3.3
  • トポロジー分子極性表面積: 144Ų

5-nitro-N-(1,3-thiazol-2-yl)-1-benzothiophene-2-carboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F0447-0006-50mg
5-nitro-N-(1,3-thiazol-2-yl)-1-benzothiophene-2-carboxamide
392325-36-9 90%+
50mg
$160.0 2023-07-28
Life Chemicals
F0447-0006-30mg
5-nitro-N-(1,3-thiazol-2-yl)-1-benzothiophene-2-carboxamide
392325-36-9 90%+
30mg
$119.0 2023-07-28
Life Chemicals
F0447-0006-75mg
5-nitro-N-(1,3-thiazol-2-yl)-1-benzothiophene-2-carboxamide
392325-36-9 90%+
75mg
$208.0 2023-07-28
Life Chemicals
F0447-0006-10μmol
5-nitro-N-(1,3-thiazol-2-yl)-1-benzothiophene-2-carboxamide
392325-36-9 90%+
10μmol
$69.0 2023-07-28
Life Chemicals
F0447-0006-3mg
5-nitro-N-(1,3-thiazol-2-yl)-1-benzothiophene-2-carboxamide
392325-36-9 90%+
3mg
$63.0 2023-07-28
Life Chemicals
F0447-0006-40mg
5-nitro-N-(1,3-thiazol-2-yl)-1-benzothiophene-2-carboxamide
392325-36-9 90%+
40mg
$140.0 2023-07-28
Life Chemicals
F0447-0006-15mg
5-nitro-N-(1,3-thiazol-2-yl)-1-benzothiophene-2-carboxamide
392325-36-9 90%+
15mg
$89.0 2023-07-28
Life Chemicals
F0447-0006-25mg
5-nitro-N-(1,3-thiazol-2-yl)-1-benzothiophene-2-carboxamide
392325-36-9 90%+
25mg
$109.0 2023-07-28
Life Chemicals
F0447-0006-100mg
5-nitro-N-(1,3-thiazol-2-yl)-1-benzothiophene-2-carboxamide
392325-36-9 90%+
100mg
$248.0 2023-07-28
Life Chemicals
F0447-0006-5μmol
5-nitro-N-(1,3-thiazol-2-yl)-1-benzothiophene-2-carboxamide
392325-36-9 90%+
5μmol
$63.0 2023-07-28

5-nitro-N-(1,3-thiazol-2-yl)-1-benzothiophene-2-carboxamide 関連文献

5-nitro-N-(1,3-thiazol-2-yl)-1-benzothiophene-2-carboxamideに関する追加情報

Comprehensive Overview of 5-nitro-N-(1,3-thiazol-2-yl)-1-benzothiophene-2-carboxamide (CAS No. 392325-36-9)

The compound 5-nitro-N-(1,3-thiazol-2-yl)-1-benzothiophene-2-carboxamide (CAS No. 392325-36-9) is a specialized chemical entity that has garnered significant attention in pharmaceutical and materials science research. This molecule features a unique combination of a benzothiophene core, a nitro substituent, and a thiazole carboxamide moiety, making it a versatile candidate for various applications. Researchers are particularly interested in its potential as a kinase inhibitor and its role in drug discovery programs targeting inflammatory and oncological pathways.

One of the most frequently searched questions related to this compound is: "What are the applications of 5-nitro-N-(1,3-thiazol-2-yl)-1-benzothiophene-2-carboxamide in drug development?" The answer lies in its structural attributes. The benzothiophene scaffold is known for its bioactivity, often serving as a key pharmacophore in medicinal chemistry. The addition of the nitro group enhances electron-withdrawing properties, which can influence binding affinity to biological targets. Meanwhile, the thiazole ring contributes to improved solubility and metabolic stability, critical factors in ADME (Absorption, Distribution, Metabolism, and Excretion) profiling.

In recent years, the demand for small-molecule inhibitors has surged, driven by advancements in precision medicine and targeted therapy. This trend aligns with the growing interest in 5-nitro-N-(1,3-thiazol-2-yl)-1-benzothiophene-2-carboxamide, as it exhibits promising interactions with proteins involved in cell signaling pathways. For instance, computational studies suggest its potential efficacy against tyrosine kinases, a class of enzymes frequently implicated in cancer progression. Such findings have spurred further experimental validation, positioning this compound as a subject of ongoing preclinical research.

Another hot topic in the scientific community is the structure-activity relationship (SAR) of heterocyclic compounds. The 5-nitro-N-(1,3-thiazol-2-yl)-1-benzothiophene-2-carboxamide serves as an excellent case study due to its modular design. Researchers often investigate how modifications to the nitro group or the thiazole ring impact its biological activity. These explorations are crucial for optimizing lead compounds in high-throughput screening (HTS) campaigns, a methodology widely adopted in modern pharmaceutical R&D.

From a synthetic chemistry perspective, the preparation of 5-nitro-N-(1,3-thiazol-2-yl)-1-benzothiophene-2-carboxamide involves multi-step organic transformations. Key steps typically include the nitration of a benzothiophene precursor, followed by carboxamide coupling with 2-aminothiazole. These processes require careful control of reaction conditions to ensure high yield and purity, topics frequently discussed in process chemistry forums. Additionally, the compound’s spectroscopic characterization (e.g., NMR, HPLC, and mass spectrometry) is essential for quality assurance, a concern paramount to both academic and industrial chemists.

The commercial landscape for 5-nitro-N-(1,3-thiazol-2-yl)-1-benzothiophene-2-carboxamide reflects its niche yet growing relevance. Suppliers often highlight its availability as a research-grade chemical, catering to laboratories focused on medicinal chemistry and molecular biology. Pricing and sourcing details are common queries among procurement specialists, emphasizing the need for transparent supply chains in the fine chemicals market. Furthermore, regulatory compliance, such as REACH and GMP standards, is a critical consideration for bulk purchasers.

Looking ahead, the trajectory of 5-nitro-N-(1,3-thiazol-2-yl)-1-benzothiophene-2-carboxamide research is likely to intersect with emerging technologies like artificial intelligence (AI) in drug design. Computational tools can accelerate the prediction of its off-target effects or synergistic combinations with other therapeutics. Such innovations align with the broader shift toward data-driven discovery, a theme resonating across life sciences. As the scientific community continues to unravel the full potential of this compound, its role in addressing unmet medical needs remains a compelling narrative.

In summary, 5-nitro-N-(1,3-thiazol-2-yl)-1-benzothiophene-2-carboxamide (CAS No. 392325-36-9) exemplifies the intersection of synthetic chemistry and biomedical innovation. Its structural complexity, coupled with actionable bioactivity, positions it as a valuable asset in contemporary research. Whether explored for its kinase inhibition properties or as a template for novel analogs, this compound underscores the dynamic nature of chemical biology—a field poised to shape the future of therapeutics.

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